(6-Fluoroquinolin-4-YL)boronic acid

Description

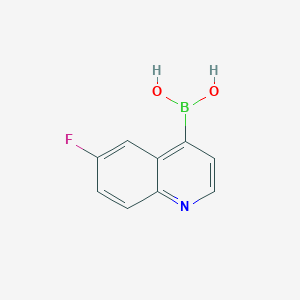

(6-Fluoroquinolin-4-YL)boronic acid is an organoboron compound featuring a quinoline core substituted with a fluorine atom at the 6-position and a boronic acid group at the 4-position. Quinoline derivatives are widely studied for their pharmacological and synthetic utility due to their aromatic heterocyclic structure, which facilitates interactions with biological targets and participation in cross-coupling reactions. Boronic acids, in general, are pivotal in Suzuki-Miyaura cross-couplings for C–C bond formation and exhibit bioactivity through interactions with proteases, kinases, and other enzymes .

Propriétés

Formule moléculaire |

C9H7BFNO2 |

|---|---|

Poids moléculaire |

190.97 g/mol |

Nom IUPAC |

(6-fluoroquinolin-4-yl)boronic acid |

InChI |

InChI=1S/C9H7BFNO2/c11-6-1-2-9-7(5-6)8(10(13)14)3-4-12-9/h1-5,13-14H |

Clé InChI |

RSKQLROPHVZDLR-UHFFFAOYSA-N |

SMILES canonique |

B(C1=C2C=C(C=CC2=NC=C1)F)(O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of (6-Fluoroquinolin-4-YL)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated systems and optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: (6-Fluoroquinolin-4-YL)boronic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the boronic acid group to a boronate ester or other oxidized forms.

Reduction: Reduction of the quinoline ring or the boronic acid group under specific conditions.

Substitution: Nucleophilic substitution reactions where the boronic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenated compounds and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronate esters, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Applications De Recherche Scientifique

(6-Fluoroquinolin-4-YL)boronic acid has a wide range of applications in scientific research:

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Structural Analogs and Antiproliferative Activity

Several aromatic boronic acids have demonstrated cytotoxic effects against cancer cells. Key examples include:

| Compound | IC50 (μM) | Target Cell Line | Key Structural Features |

|---|---|---|---|

| 6-Hydroxynaphthalen-2-yl boronic acid | 0.1969 | 4T1 breast cancer | Naphthalene core, hydroxyl group |

| Phenanthren-9-yl boronic acid | 0.2251 | 4T1 breast cancer | Polycyclic aromatic system |

| Hypothetical (6-Fluoroquinolin-4-YL)boronic acid | N/A | N/A | Quinoline core, fluorine substitution |

The quinoline scaffold in this compound may offer enhanced DNA intercalation or kinase inhibition compared to naphthalene or phenanthrene derivatives due to its nitrogen heterocycle. Fluorine’s electronegativity could further modulate cellular uptake or metabolic stability .

Enzyme Inhibition Potential

Boronic acids are known to inhibit proteases and histone deacetylases (HDACs):

Physicochemical Properties

- Solubility: Pyren-1-yl boronic acid and related analogs face precipitation issues in aqueous media, limiting in vitro testing . Fluorine’s hydrophobicity in this compound may necessitate formulation adjustments.

- Acidity: Boronic acid pKa values range widely (e.g., phenylboronic acid: ~8.7). Fluorine’s electron-withdrawing effect could lower the pKa of this compound, enhancing reactivity in basic conditions .

Activité Biologique

(6-Fluoroquinolin-4-YL)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effectiveness in different assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its boronic acid functional group attached to a fluoroquinoline moiety. The general formula for this compound can be expressed as:

This structure allows for interactions with biological targets, particularly enzymes involved in cancer pathways.

Anticancer Activity

Recent studies have demonstrated that boronic acid derivatives, including this compound, exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various boronic compounds on prostate cancer cell lines (PC-3) and healthy fibroblast cells (L929). The results showed that at concentrations of 5 µM, the viability of cancer cells was reduced to approximately 33%, while healthy cells retained about 95% viability .

The anticancer activity is believed to be linked to the inhibition of specific enzymes involved in tumor progression. For example, the compound may target aldehyde dehydrogenase (ALDH) isozymes, which are crucial for cellular detoxification and are often overexpressed in cancer cells .

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. In one study, various boronic compounds were tested against a range of microorganisms including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited inhibition zones between 7–13 mm, demonstrating effective antimicrobial activity .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promising antioxidant activity. Various assays such as DPPH and ABTS have been employed to evaluate the antioxidant capacity of boronic compounds. The results indicated significant antioxidant activity comparable to standard antioxidants like α-Tocopherol .

Study on Prostate Cancer Cells

A focused study analyzed the effects of this compound on prostate cancer cells. The compound was tested at varying concentrations (0.5 µM to 5 µM), revealing a dose-dependent reduction in cell viability. This suggests that the compound could be a viable candidate for further development in cancer therapies targeting ALDH pathways .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps that optimize its biological activity. Researchers have explored various substituents on the quinoline ring to enhance potency. For instance, modifications leading to improved interactions with target enzymes have been documented, showing that certain structural changes can significantly boost both enzymatic and cellular activities .

Biological Activity Summary Table

| Activity Type | Assay Type | Concentration | Effect on Cancer Cells | Effect on Healthy Cells |

|---|---|---|---|---|

| Anticancer | Cytotoxicity | 5 µM | Viability: 33% | Viability: 95% |

| Antimicrobial | Inhibition Zone | N/A | Zone Diameter: 7–13 mm | N/A |

| Antioxidant | DPPH Assay | N/A | Significant Activity | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.